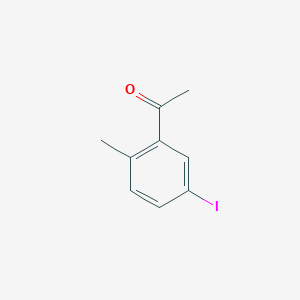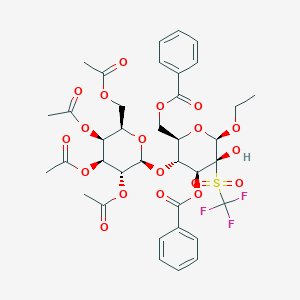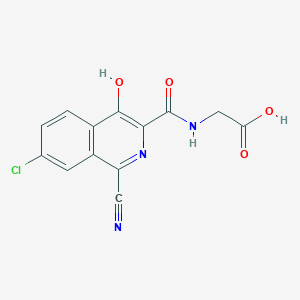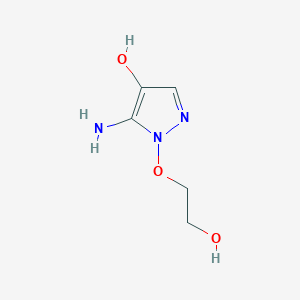
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both amino and hydroxyethoxy groups in this compound makes it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol can be achieved through several methods. One common approach involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by cyclization. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired pyrazole derivative. The reaction is typically carried out in ethanol at reflux temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro-pyrazole derivatives, while substitution of the hydroxyl group can produce halogenated pyrazoles .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: Its derivatives have shown promise as anti-inflammatory and anticancer agents.
作用機序
The mechanism of action of 5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .
類似化合物との比較
Similar Compounds
5-Aminouracil: A pyrimidine nucleobase with similar amino and hydroxyl functionalities.
5-Amino-1,2,4-triazine: Another heterocyclic compound with comparable biological activities.
Uniqueness
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol stands out due to its unique combination of amino and hydroxyethoxy groups, which confer distinct chemical reactivity and biological properties.
特性
分子式 |
C5H9N3O3 |
|---|---|
分子量 |
159.14 g/mol |
IUPAC名 |
5-amino-1-(2-hydroxyethoxy)pyrazol-4-ol |
InChI |
InChI=1S/C5H9N3O3/c6-5-4(10)3-7-8(5)11-2-1-9/h3,9-10H,1-2,6H2 |
InChIキー |
CJUPNUIQBCKKJT-UHFFFAOYSA-N |
正規SMILES |
C1=NN(C(=C1O)N)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


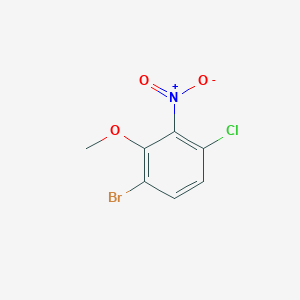
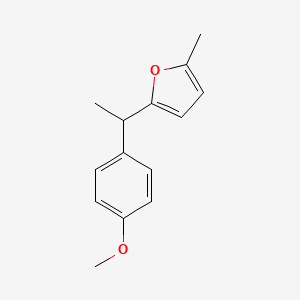
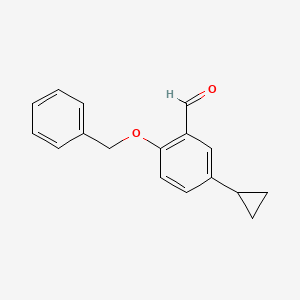
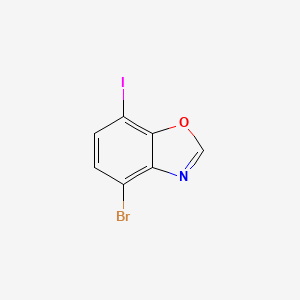
![2-(Bromomethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12859798.png)
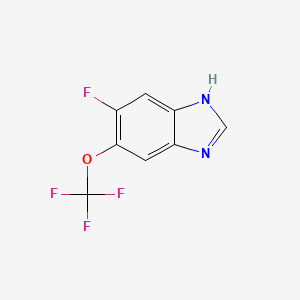
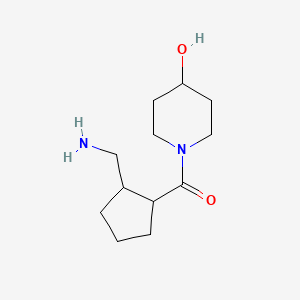
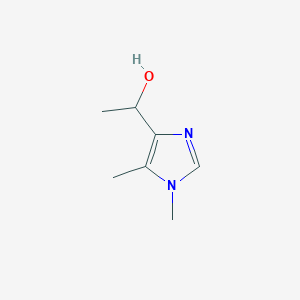
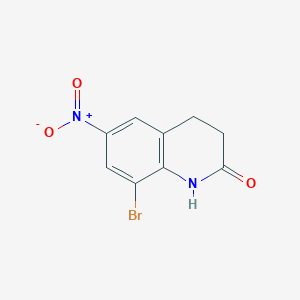
![Sodium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12859821.png)
